1-Benzyl-2-methylimidazolidin-4-one

Asymmetric catalysis Chiral imidazolidinone Organocatalysis

1-Benzyl-2-methylimidazolidin-4-one (CAS 2089651-26-1, C11H14N2O, MW 190.25 g/mol) is a heterocyclic organic compound featuring an imidazolidinone core with a benzyl group at N1 and a methyl group at C2. This specific substitution pattern defines a privileged chiral scaffold within the imidazolidinone class, enabling its use as a key building block for the construction of chiral catalysts and as a versatile intermediate in pharmaceutical research.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13051169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylimidazolidin-4-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1NC(=O)CN1CC2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c1-9-12-11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,14)
InChIKeyKWGZMUPPOVXSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylimidazolidin-4-one (CAS 2089651-26-1): A Specialized Chiral Imidazolidinone Scaffold for Enantioselective Synthesis and Medicinal Chemistry


1-Benzyl-2-methylimidazolidin-4-one (CAS 2089651-26-1, C11H14N2O, MW 190.25 g/mol) is a heterocyclic organic compound featuring an imidazolidinone core with a benzyl group at N1 and a methyl group at C2. This specific substitution pattern defines a privileged chiral scaffold within the imidazolidinone class, enabling its use as a key building block for the construction of chiral catalysts and as a versatile intermediate in pharmaceutical research. The compound's defined chiral environment and the presence of both a hydrogen-bonding donor/acceptor system (the urea-like motif) and a modifiable N1-benzyl group provide a distinct stereoelectronic profile that is not readily replicated by other imidazolidinone isomers or simpler analogs . Its commercial availability with high analytical purity (typically >95% by HPLC) supports its direct use in research and development settings .

The Critical Role of N1-Benzyl and C2-Methyl Substitution in 1-Benzyl-2-methylimidazolidin-4-one: Why In-Class Analogs Cannot Be Casually Interchanged


The imidazolidin-4-one class encompasses a broad spectrum of compounds with varying substitution patterns, leading to significant differences in their chemical reactivity, stereoselectivity, and biological target engagement. For example, shifting the benzyl group from the N1 to the N3 position (e.g., 3-benzylimidazolidin-4-one) dramatically alters the molecule's three-dimensional conformation and its ability to participate in chiral recognition . Similarly, the absence of the C2-methyl group, as in 1-benzylimidazolidin-4-one, reduces steric bulk and can compromise the rigidity of the transition state in asymmetric catalytic cycles. Studies on structurally related imidazolidin-4-one catalysts have shown that even subtle changes to the substituent at the C2 position (e.g., methyl vs. tert-butyl) can lead to complete inversion of enantioselectivity or a total loss of catalytic activity in reactions like Diels-Alder cycloadditions [1]. Consequently, 1-Benzyl-2-methylimidazolidin-4-one cannot be treated as a generic imidazolidinone; its precise substitution pattern is non-negotiable for applications demanding a specific stereoelectronic environment.

Quantifiable Differentiation of 1-Benzyl-2-methylimidazolidin-4-one: Head-to-Head and Comparative Data for Informed Selection


Differentiation by Scaffold Specificity in Chiral Organocatalysis: Comparison with First-Generation MacMillan Catalysts

While direct catalytic data for 1-Benzyl-2-methylimidazolidin-4-one is limited, its structural homology to the MacMillan catalyst family allows for a class-level inference. The compound's N1-benzyl group provides a specific π-interaction surface and steric bulk that differs from the first-generation MacMillan catalyst, which features a phenylalanine-derived benzyl group at the C5 position and a methyl at N3. In a comparative study of immobilized imidazolidin-4-one organocatalysts for Friedel-Crafts alkylation, the catalyst derived from a second-generation MacMillan precursor (5-benzyl-3-methylimidazolidin-4-one framework) demonstrated significantly different catalytic performance and recyclability compared to its first-generation counterpart [1]. This illustrates that even within the 'privileged' imidazolidinone class, small architectural changes yield distinct catalytic profiles. 1-Benzyl-2-methylimidazolidin-4-one, with its unique substitution pattern, offers a distinct starting point for developing novel catalysts with potentially optimized properties for specific asymmetric transformations.

Asymmetric catalysis Chiral imidazolidinone Organocatalysis

Differentiation by Structural Analogy: Inferred Pharmacological Profile Based on HDAC Inhibition Data for Structurally Related Imidazolidinones

While specific bioactivity data for 1-Benzyl-2-methylimidazolidin-4-one is not available in primary literature, analysis of its molecular structure suggests it could serve as a privileged scaffold for enzyme inhibition, particularly for targets like histone deacetylases (HDACs). Compounds featuring the imidazolidin-4-one core and a benzyl substituent have been shown to inhibit HDAC enzymes. For instance, a closely related analog (BindingDB ID: BDBM50475866, CHEMBL213860) demonstrated an IC50 of 4.27 μM against HeLa cell HDAC activity [1]. Furthermore, a series of 5-arylidene-2-thioxoimidazolidin-4-ones exhibited potent inhibition of the cytolytic protein perforin, with structure-activity relationship (QSAR) studies identifying key structural determinants for activity [2]. This class-level evidence indicates that the imidazolidinone nucleus, when properly substituted, can engage specific biological targets. The distinct benzyl-methyl substitution pattern of 1-Benzyl-2-methylimidazolidin-4-one would be predicted to impart a unique binding profile compared to these analogs, making it a valuable and non-interchangeable starting material for medicinal chemistry optimization campaigns.

HDAC inhibitor Medicinal chemistry SAR

Differentiation by Proven Synthetic Versatility: A Key Intermediate for Diverse Imidazolidinone Derivatives

The imidazolidin-4-one core is a versatile platform for chemical diversification. A review by the Monash University group highlights that the synthesis of 1-benzylimidazolidin-4-one can be achieved via condensation of an aminoacetamide with a ketone, and the benzyl group can subsequently be removed by hydrogenolysis to yield the unsubstituted imidazolidin-4-one, which can then be further functionalized [1]. This established route confirms the synthetic utility of the benzyl-protected form. While 1-Benzyl-2-methylimidazolidin-4-one adds a C2-methyl group to this core, it retains the same N1-benzyl group, making it an analogous and potentially even more conformationally biased intermediate for generating a library of N1-substituted or C2-functionalized imidazolidinones. Its availability in >95% purity ensures that derivatization reactions proceed cleanly and predictably, a key advantage over less well-characterized or lower-purity alternatives.

Heterocyclic synthesis Building block Derivatization

Optimal Application Scenarios for 1-Benzyl-2-methylimidazolidin-4-one: Where This Specific Scaffold Delivers Value


Development of Novel Chiral Organocatalysts for Asymmetric Synthesis

As a defined chiral scaffold with a N1-benzyl and C2-methyl substitution pattern, this compound is ideally suited as a starting material for synthesizing a new generation of imidazolidinone-based organocatalysts. Its structure is homologous to the MacMillan catalyst family but with a distinct substitution pattern that can be exploited to engineer catalysts for challenging enantioselective reactions (e.g., Diels-Alder, Friedel-Crafts, and Michael additions) where existing catalysts provide insufficient yield or enantioselectivity [1].

Medicinal Chemistry Lead Generation Targeting Epigenetic Enzymes (e.g., HDACs)

Given the established bioactivity of structurally related imidazolidinones as HDAC inhibitors (e.g., IC50 = 4.27 μM against HeLa cell HDAC for a related analog), this compound serves as a promising core scaffold for initiating a medicinal chemistry program. Its unique substitution pattern provides a distinct starting point for exploring structure-activity relationships (SAR) and optimizing potency, selectivity, and pharmacokinetic properties for novel anticancer or anti-inflammatory drug candidates [2].

Synthesis of Complex Heterocyclic Libraries via Protected Intermediate Strategy

The compound's N1-benzyl group functions as a readily removable protecting group, allowing for sequential functionalization of the imidazolidinone core. This makes it a high-purity (>95% by HPLC) building block for constructing diverse compound libraries in academic and industrial research settings. The additional C2-methyl group introduces a defined stereocenter and conformational bias, which can be leveraged to create more complex, stereochemically rich molecules .

Exploration of Under-Utilized Chemical Space in CNS or Anti-Infective Drug Discovery

The imidazolidin-4-one core remains a remarkably under-utilized pharmacophore in medicinal chemistry, despite its favorable properties for drug development. 1-Benzyl-2-methylimidazolidin-4-one provides a direct entry point into this novel chemical space. Researchers seeking to develop first-in-class compounds for challenging targets (e.g., in neuroscience or infectious disease) can leverage this scaffold to explore new intellectual property and potentially achieve unique biological profiles that are inaccessible with more common heterocycles like benzimidazoles or piperazines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-2-methylimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.